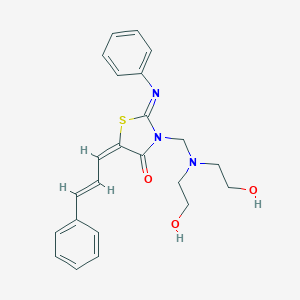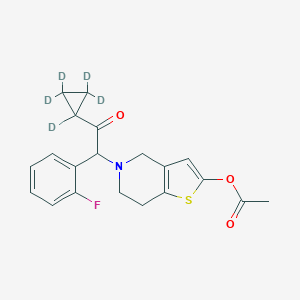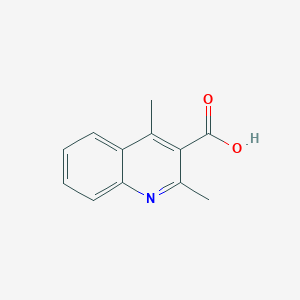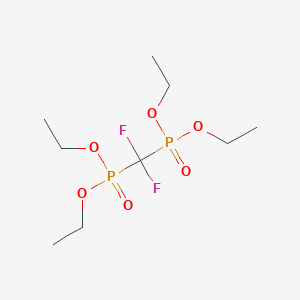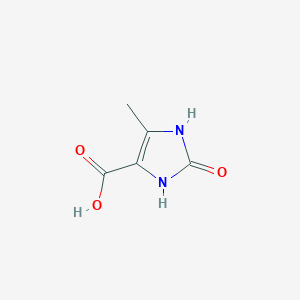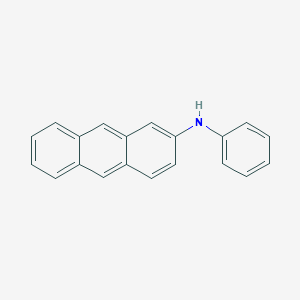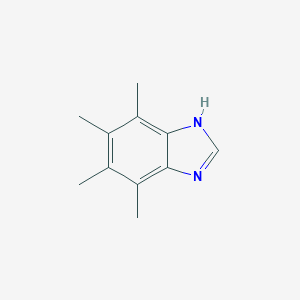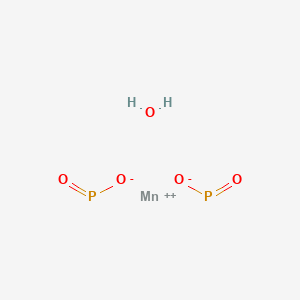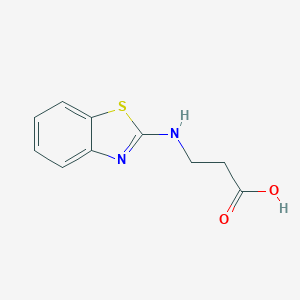
Prazosin-d8
Overview
Description
Prazosin-d8 is intended for use as an internal standard for the quantification of prazosin by GC- or LC-MS. Prazosin is an antagonist of α1-adrenergic receptors (α1-ARs). It selectively binds to α1-ARs with Ki values of 0.2, 0.25, and 0.32 nM for the human recombinant α1A-, α1B-, and α1D-ARs, respectively, over α2-ARs (Kis = 340 and 3.7 nM in α2A-AR-expressing HT-29 cells and α2B-AR-expressing NG108 cells, respectively). It also binds to melatonin receptor 3 (MT3) in hamster brain membranes (IC50 = 7.8 nM). Prazosin inhibits peripheral and central postsynaptic α1-ARs with IC50 values of 0.2 and 1.7 nM in isolated dog aorta and rat brain, respectively. It decreases diastolic blood pressure in normal, renal hypertensive, and spontaneously hypertensive rats when administered at a dose of 1 mg/kg. Prazosin (1.5 mg/kg) increases the number of entries and percentage of time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity, in alcohol-consuming rats and also reduces alcohol intake and alcohol-seeking behavior in alcohol-preferring rats.
Mechanism of Action
Target of Action
Prazosin-d8, a deuterium-labeled analog of Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in regulating blood pressure . They are postsynaptic, located after the nerve junction, or space between a nerve fiber and target tissue .
Mode of Action
This compound, like Prazosin, is an alpha-blocker . It exerts its antihypertensive effect by relaxation of peripheral arterioles as a consequence of functional blockade of postsynaptic alpha-adrenoceptors . This differs from other alpha-adrenoceptor blocking drugs such as phentolamine, which act at pre- as well as postsynaptic alpha-adrenoceptors .
Biochemical Pathways
This compound, through its action on alpha-1 adrenergic receptors, affects various biochemical pathways. For instance, it has been shown to increase antioxidant capacity and attenuate apoptotic pathways by increasing the bcl-2 levels and decreasing the expression of Bax and caspase 3 enzymes .
Pharmacokinetics
Prazosin, the parent compound of this compound, is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . It is highly (92 to 97%) bound to human plasma proteins (albumin and α1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150ng/ml . Only 6% of prazosin is excreted unchanged, mainly in the urine . The two main metabolites (0-demethylated) are almost completely excreted in bile .
Action Environment
The action of this compound, like most drugs, can be influenced by various environmental factors. It’s worth noting that the disposition of Prazosin, the parent compound, is modified in chronic renal failure and in congestive heart failure . In both cases, the plasma free fraction of Prazosin is increased and plasma elimination half-life is longer . This suggests that the patient’s health status can influence the drug’s action.
Biochemical Analysis
Biochemical Properties
Prazosin-d8 plays a significant role in biochemical reactions by interacting with alpha1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. This compound binds selectively to alpha1-adrenergic receptors with high affinity, inhibiting their activity . This interaction is crucial for studying the pharmacokinetics and pharmacodynamics of prazosin and related compounds.
Cellular Effects
This compound influences various cellular processes by modulating alpha1-adrenergic receptor activity. In vascular smooth muscle cells, this compound inhibits receptor-mediated vasoconstriction, leading to vasodilation and reduced blood pressure . Additionally, this compound affects cell signaling pathways, such as the phosphoinositide pathway, by inhibiting the production of inositol trisphosphate and diacylglycerol. This modulation of signaling pathways can impact gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors. By occupying the receptor’s binding site, this compound prevents the activation of downstream signaling cascades . This inhibition results in decreased intracellular calcium levels, reduced smooth muscle contraction, and vasodilation. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Degradation of this compound can lead to reduced efficacy and altered biochemical properties. Long-term studies have shown that this compound maintains its activity in vitro and in vivo, although its effects may diminish over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure . At higher doses, this compound may cause adverse effects, such as hypotension and bradycardia. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in further therapeutic benefits but increases the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity. This compound may also affect the metabolism of other compounds by competing for enzyme binding sites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The localization and accumulation of this compound can be influenced by factors such as tissue perfusion and receptor density. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall pharmacological effects.
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZQIKPVFGBNW-YEBVBAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649145 | |
| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006717-55-0 | |
| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
